LCAT activator compound A
Description
Introduction to LCAT Activator Compound A
LCAT catalyzes the esterification of free cholesterol on HDL particles, a critical step in reverse cholesterol transport (RCT). Deficiencies in LCAT activity are linked to atherosclerosis, corneal opacities, and renal disease in FLD. Compound A, developed by Amgen, emerged as a first-in-class covalent LCAT activator with mutation-specific efficacy. Its discovery marked a paradigm shift in targeting LCAT’s structural dynamics rather than mere substrate availability.
Discovery and Development of this compound
Compound A originated from high-throughput screening campaigns targeting allosteric LCAT activation. Early studies identified its cyanopyrazine core as critical for binding to Cys31, a residue adjacent to LCAT’s catalytic domain. Optimization focused on enhancing specificity and reducing off-target thiol reactivity, culminating in a lead compound with a 2.5-fold increase in LCAT activity (Vmax) in human plasma.
Key Developmental Milestones
- 2016 : Proof-of-concept study demonstrated Compound A’s ability to rescue LCAT activity in FLD patient plasma, achieving activity levels above the renal disease threshold (1.8-fold increase).
- 2017 : Mechanistic studies confirmed covalent adduct formation at Cys31 via mass spectrometry (+103.017 m/z shift).
- 2021 : Comparative analysis with DS-8190a highlighted Compound A’s unique binding site, avoiding interference with HDL docking.
Structural and Functional Significance in LCAT Biochemistry
Covalent Binding Mechanism
Compound A’s thiol-reactive cyanopyrazine group forms a thioether bond with Cys31, inducing conformational changes that stabilize LCAT’s active state. Mutagenesis studies reveal:
| Mutation at Cys31 | Basal LCAT Activity (% WT) | Activity with Compound A (% WT) |
|---|---|---|
| Wild-type | 100% | 250% |
| C31W | 85% | 305% |
| C31E | 12% | 18% |
| C31K | 9% | 15% |
Bulky hydrophobic substitutions (e.g., Trp) enhance activation, while charged residues (Glu, Lys) abrogate responsiveness.
Impact on Enzyme Kinetics
- Vmax : Increases from 12.3 ± 1.2 nmol/mL/h to 30.1 ± 2.5 nmol/mL/h in recombinant LCAT (p < 0.005).
- Km : Unchanged for phosphatidylcholine (1.24 mM vs. 1.31 mM), indicating affinity-independent activation.
Molecular dynamics simulations suggest Compound A allosterically widens the substrate-binding cleft, facilitating lecithin access.
Role in Familial LCAT Deficiency (FLD) Pathophysiology
FLD mutations impair LCAT’s ability to esterify cholesterol, leading to HDL dysfunction and renal lipid accumulation. Compound A’s efficacy varies by mutation:
Mutation-Specific Responses
| FLD Mutation | LCAT Activity (Basal) | LCAT Activity (+Compound A) | Clinical Relevance |
|---|---|---|---|
| T147I | 8% | 22% | Partial renal protection |
| R244C | 5% | 18% | Limited efficacy |
| C31Y | 45% | 135% | Above renal threshold |
In C31Y mutants, Compound A restores activity to heterozygote levels (135%), potentially halting nephropathy progression. However, mutations distal to Cys31 (e.g., R244C) show minimal response, necessitating patient stratification.
Preclinical Outcomes
Properties
Molecular Formula |
C9H7N5S3 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H7N5S3/c1-2-15-8-13-14-9(17-8)16-7-6(5-10)11-3-4-12-7/h3-4H,2H2,1H3 |
InChI Key |
UBSFSJMIJHSGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)SC2=NC=CN=C2C#N |
Origin of Product |
United States |
Preparation Methods
Plasmid Construction and Transient Transfection
rhLCAT was produced using FreeStyle 293-F cells transiently transfected with pcDNA3.3-hLCAT-FLAG plasmids. The LCAT cDNA (NM_000229) was cloned into the expression vector, and transfection efficiency was optimized using polyethylenimine (PEI). Post-transfection, cells were cultured in serum-free media for 72 hours to secrete LCAT into the supernatant.
Purification and Validation
Secreted LCAT was purified via anti-FLAG affinity chromatography followed by gel filtration (Superdex 200 16/60 column). SDS-PAGE confirmed >95% purity, with a yield of 0.97 mg/mL. Functional validation used a fluorometric assay with 4-methylumbelliferyl palmitate (MUP), showing specific activity of 22 μM DHE-ester hr<sup>−1</sup> without activators.
Biochemical Characterization of Compound A
Activation Kinetics and Dose Response
Compound A increased LCAT activity up to 3-fold (p < 0.005) in FLD patient plasma and transfected HEK293 models. Dose-response curves revealed an EC<sub>50</sub> of 160–320 nM across assays (Table 1).
Table 1: Kinetic Parameters of LCAT Activation by Compound A
| Substrate | V<sub>max</sub> (μM/hr) | K<sub>m</sub> (μM) | EC<sub>50</sub> (nM) |
|---|---|---|---|
| MUP (basal) | 22 ± 3 | 11 ± 2 | — |
| MUP + Compound A | 37 ± 4 | 6.6 ± 1.1 | 160–320 |
| DHE (HDL-based) | 28 ± 2 | 8.4 ± 0.9 | 280 |
Covalent Modification of Cys31
Mass spectrometry identified a +103.017 m/z adduct on the Cys31-containing peptide, confirming compound A forms a cyanopyrazine adduct at this residue. Molecular dynamics simulations suggest this modification stabilizes the MBD’s α-helical structure, enhancing substrate access to the catalytic site.
Comparative Analysis with Other LCAT Activators
Binding Site Specificity
Unlike DS-8190a, which interacts with Asn47/Trp48/Met49, compound A selectively targets Cys31 in the MBD (Figure 1). Photoaffinity labeling and X-ray crystallography (PDB: 6VXX) confirm this distinction, explaining divergent activation profiles.
Figure 1: Binding Sites of LCAT Activators
-
Compound A : Cys31 (MBD), inducing ∆T<sub>m</sub> = 5.0°C
-
DS-8190a : Asn47/Trp48/Met49 (cap domain), ∆T<sub>m</sub> = 3.2°C
Therapeutic Efficacy in FLD Mutants
Compound A restored LCAT activity in Cys31 mutants (e.g., C31S, C31A) to 40–60% of wild-type levels, surpassing thresholds associated with renal pathology. In contrast, charged substitutions (C31D, C31K) showed <10% activity even with compound A.
Thermal Stabilization and HDL Interaction
Thermal shift assays quantified compound A’s stabilizing effect, showing a ∆T<sub>m</sub> of 2.7–5.0°C comparable to IDFP (∆T<sub>m</sub> = 7°C). Bio-layer interferometry confirmed no change in HDL-binding kinetics (K<sub>d</sub> = 12 nM with/without compound A), ruling out HDL affinity as an activation mechanism .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
Effects on Lipid Profiles
Research has demonstrated that administration of compound A leads to significant increases in plasma cholesterol ester (CE) and HDL cholesterol (HDL-C) levels in animal models. Specifically, studies involving mice and hamsters showed that compound A not only raised HDL-C levels but also reduced non-HDL-C and triglyceride levels . These findings suggest that compound A could be instrumental in managing dyslipidemia associated with atherosclerosis.
Therapeutic Applications
The potential therapeutic applications of LCAT activator compound A are diverse:
- Cardiovascular Disease : By enhancing LCAT activity, compound A may improve lipid profiles and reduce the risk of atherosclerosis. Clinical trials have indicated that rhLCAT administration can increase HDL-C and improve cholesterol efflux in patients with stable atherosclerosis .
- Familial LCAT Deficiency : Compound A has shown promise in partially rescuing the activity of certain missense variants associated with FLD. This suggests that it could be used as a targeted therapy for patients with this genetic disorder .
- Drug Development : The insights gained from studying compound A have led to the identification of new classes of LCAT activators, including sulfhydryl-reactive β-lactams and reversible small molecule activators. These compounds may offer additional therapeutic options for enhancing LCAT function without the off-target effects associated with earlier compounds .
Table 1: Summary of Research Findings on Compound A
| Study | Model | Key Findings |
|---|---|---|
| Chen et al., 2012 | Mice | Increased HDL-C and CE levels; reduced triglycerides |
| Freeman et al., 2017 | Hamsters | Enhanced biliary sterol excretion; improved lipid profiles |
| Sasaki et al., 2020 | Patients with atherosclerosis | Increased HDL-C; improved cholesterol efflux with rhLCAT administration |
Mechanism of Action
The exact mechanism of action of LCAT activator compound A is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can disrupt normal cellular processes, leading to antimicrobial or other bioactive effects .
Comparison with Similar Compounds
Key Insights :
- Mechanistic Divergence : Compound A’s covalent modification contrasts with DS-8190a and Daiichi 1b, which act via allosteric modulation. The latter compounds target the MBD or lid region, enhancing LCAT-lipoprotein interactions without covalent bonds .
- Efficacy : DS-8190a shows superior in vivo HDL-C elevation (2.0-fold) compared to Compound A’s mutant-specific activation. However, Compound A uniquely addresses FLD mutations .
- Structural Specificity : Substitutions at Cys31 (e.g., hydrophobic residues like Trp/Leu) enhance Compound A’s activity, whereas charged residues (Glu/Arg) abolish it, highlighting its reliance on hydrophobic interactions .
Natural and Endogenous Activators
Key Insights :
- Polyphenol Synergy: PCO-C (a polyphenol) upregulates hepatic LCAT transcription without affecting apoA-I, indicating a complementary pathway to small-molecule activators .
Clinical and Preclinical Outcomes
- Compound A: Increases HDL-C and apoA-I in mice but lacks human trial data.
- Gliflozins : Repurposing SGLT2 inhibitors for LCAT activation offers dual metabolic benefits (glucose control + HDL modulation), though efficacy is modest compared to dedicated activators .
Q & A
Q. What is the molecular mechanism by which LCAT activator compound A enhances enzymatic activity?
Compound A covalently binds to Cys31 in LCAT's membrane-binding domain (MBD), forming a hydrophobic adduct that stabilizes the enzyme's active conformation . Structural studies (e.g., X-ray crystallography of PDB 6MVD) reveal that activators like compound A hydrogen-bond with residues such as Asp63, Asn78, and Tyr51 in the MBD, increasing rigidity in the α1-α2 helices and facilitating substrate channeling into the catalytic site . This stabilization enhances cholesterol esterification without altering LCAT's affinity for HDL .
Q. What experimental models are suitable for assessing compound A's efficacy in modulating lipoprotein metabolism?
Preclinical studies in LCAT-knockout mice and hamsters demonstrate compound A's ability to increase HDL-C, enlarge HDL particles, and reduce small LDL-C . For in vitro assays, synthetic HDL substrates (e.g., proteoliposomes with 10:0 PC and 7-dehydrocholesterol) combined with LCAT-activating peptides (e.g., LAP642) are used to measure esterification rates via HPLC . FLD patient-derived plasma or recombinant LCAT mutants (e.g., K218N, N228K) are employed to evaluate rescue of enzymatic activity .
Q. How is LCAT activity quantified in vitro, and what methodological pitfalls should researchers consider?
LCAT activity is measured using fluorometric or chromatographic assays tracking cholesterol esterification. A validated HPLC method involves incubating serum with synthetic HDL substrates, extracting lipids with hexane, and quantifying esterified vs. free cholesterol . Key considerations include:
- Avoiding apoB-depleted plasma for endogenous HDL studies to prevent confounding results .
- Validating substrate specificity, as some mutants (e.g., Thr274-Ile) show activity on synthetic but not endogenous HDL .
- Controlling for temperature and storage conditions, as LCAT is labile and requires -20°C storage .
Advanced Research Questions
Q. How can structural data resolve contradictions in LCAT activation mechanisms across studies?
Discrepancies arise from differing LCAT conformations (open vs. closed lid states) and experimental conditions. For example:
- HDX-MS and X-ray data show compound A stabilizes the MBD but does not alter HDL binding , whereas molecular dynamics (MD) simulations suggest lid-loop stabilization .
- Mutagenesis studies (e.g., M252K in the cap domain) reveal spatial constraints on activator efficacy, highlighting the need for cryo-EM or time-resolved crystallography to capture dynamic transitions .
- Cross-referencing with XL-MS and HDX-MS data can validate interactions between LCAT and co-activators (e.g., apoA-I) .
Q. What experimental design principles apply when testing compound A on LCAT mutants associated with FLD?
- Variant selection : Prioritize lid/MBD mutants (e.g., K218N, G230R) over catalytic-site mutants (e.g., S181A), as the latter are often irreparable .
- Assay conditions : Use ThermoFluor to assess protein stability and activator-induced stabilization . Combine SDS-PAGE (for purity) with activity assays on both synthetic and endogenous HDL substrates .
- Dose-response profiling : Identify plateau doses (e.g., 1 mg/mL for DS compound) to avoid saturation artifacts .
- In silico validation : Perform MD simulations to predict lid-loop dynamics and residue interactions (e.g., DS compound's hydrophobic interactions with Leu68/Cys74) .
Q. What are the limitations of current LCAT activation models, and how can they be addressed?
- Species specificity : Rodent models lack human-like lipoprotein metabolism; consider transgenic mice expressing human LCAT/apoA-I .
- Structural mobility : Crystal structures (e.g., 6MVD) may not reflect aqueous-phase dynamics; integrate HDX-MS to map flexible regions .
- Co-activator roles : Conflicting data on apoD's role (activator vs. inhibitor) necessitate reconstitution assays with purified components .
- Therapeutic translatability : While compound A rescues FLD variants in vitro, in vivo studies are needed to assess cholesterol mobilization and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
